molecular formula C15H17N3O4 B2857694 N-(3-methoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105202-98-9

N-(3-methoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No.: B2857694
CAS No.: 1105202-98-9
M. Wt: 303.318
InChI Key: YQPWTOWTDXTVGR-UHFFFAOYSA-N
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Description

The compound N-(3-methoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide features a tetrahydropyrimidine core substituted with a methyl group at position 6 and a propanamide side chain linked to a 3-methoxyphenyl group.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-9-12(14(20)18-15(21)16-9)6-7-13(19)17-10-4-3-5-11(8-10)22-2/h3-5,8H,6-7H2,1-2H3,(H,17,19)(H2,16,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPWTOWTDXTVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Pyrimidine Modifications

Compound Name Pyrimidine Substituents Amide Side Chain Melting Point (°C) Yield (%) Key Features Reference
Target Compound 6-methyl, 2,4-dioxo N-(3-methoxyphenyl)propanamide Not reported Not reported Methoxy-phenyl enhances hydrophobicity -
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropanamide (15) 6-amino, 3-ethyl, 2,4-dioxo 3-phenylpropanamide >320 90 Amino group increases polarity
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)propanamide (GFS037) 6-amino, 1,3-dimethyl, 2,4-dioxo 3-(3,4-dimethoxyphenyl)propanamide Not reported 52 Dual methoxy groups enhance electron donation
N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide (AAMU) 6-amino, 3-methyl, 2,4-dioxo Acetamide Not reported Not reported Shorter chain reduces steric bulk

Key Observations :

  • Amino vs.
  • Methoxy Positioning : The target compound’s single 3-methoxyphenyl group contrasts with GFS037’s 3,4-dimethoxyphenyl side chain. The latter’s additional methoxy group could improve π-π stacking interactions but may reduce metabolic stability .

Side Chain Variations

Compound Name Amide Side Chain Structure Impact on Properties Reference
Target Compound Propanamide with 3-methoxyphenyl Balances flexibility and hydrophobicity -
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide (36) Rigid benzamide Higher melting point (>320°C) due to planarity
2-(2-Carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methoxyphenyl)acetamide (ZINC C13637710) Thiazole-linked acetamide Heterocyclic core alters electronic properties

Key Observations :

  • Heterocyclic Cores : ZINC C13637710’s thiazole ring introduces sulfur-based electronics, which may modulate redox activity or metal coordination compared to the tetrahydropyrimidine core .

Q & A

Q. What are the key synthetic routes for preparing N-(3-methoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a 6-methyl-2,4-dioxo-tetrahydropyrimidine derivative with a 3-methoxyphenylpropanoic acid precursor. A common approach uses carbodiimide coupling agents (e.g., EDC∙HCl) in anhydrous solvents (e.g., chloroform) under inert gas (argon) to activate the carboxylic acid group . Key parameters include:
  • Temperature : 50–60°C for 2–4 hours to ensure complete activation and coupling.
  • Purification : Column chromatography or recrystallization from hot water to achieve >90% purity.
    Monitoring via TLC and confirming yield via HRMS (e.g., ESI-MS) ensures reproducibility .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • Melting Point : High melting points (>300°C) suggest strong intermolecular interactions, as seen in structurally similar carboxamides .
  • NMR : ¹H/¹³C-NMR to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, pyrimidine carbonyls at ~160–170 ppm) .
  • HRMS : Match experimental and theoretical [M+Na]⁺ values (e.g., ±0.01 Da tolerance) .
    Consistency across these methods minimizes structural misassignment.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Begin with in vitro screens:
  • Enzyme Inhibition : Test against xanthine oxidase or kinases due to the pyrimidine-dione core .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
  • Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .
    Structure-activity relationship (SAR) studies can guide subsequent modifications .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example:
  • Space Group : Triclinic P1 (common for similar derivatives) .
  • Data Collection : Use a Bruker CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL for small-molecule refinement; validate with R-factor <0.05 .
    Challenges include resolving rotational disorder in the methoxyphenyl group, addressed via iterative refinement .

Q. What strategies mitigate discrepancies between computational and experimental spectral data?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Mitigation steps:
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and simulate NMR shifts (e.g., using Gaussian).
  • Solvent Correction : Apply IEF-PCM for DMSO-d₆ or CDCl₃ environments .
  • Dynamic Effects : Use variable-temperature NMR to probe rotamer populations .
    Cross-validate with IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Systematic SAR requires:
  • Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, methyl → ethyl) .
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical H-bond acceptors (pyrimidine-dione oxygen) and hydrophobic regions (methoxyphenyl) .
  • Biological Profiling : Compare IC₅₀ values across analogs in enzyme assays .
    Example SAR Table:
DerivativeR₁ (Pyrimidine)R₂ (Phenyl)IC₅₀ (Xanthine Oxidase)
Parent6-methyl3-methoxy12.5 µM
Analog A6-ethyl3-methoxy8.7 µM
Analog B6-methyl4-methoxy>50 µM

Q. What computational tools predict metabolic stability and toxicity?

  • Methodological Answer : Use in silico ADMET platforms:
  • Metabolism : CYP450 isoform prediction via StarDrop or SwissADME.
  • Toxicity : ProTox-II for hepatotoxicity alerts (e.g., structural alerts in the pyrimidine core) .
  • Solubility : QSPR models in ACD/Labs to optimize logP (target ~2–3 for oral bioavailability) .
    Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) .

Technical Challenges & Contradictions

Q. How should conflicting NMR assignments in related compounds be resolved?

  • Methodological Answer : Conflicts often arise from overlapping signals (e.g., methoxy vs. methyl groups). Solutions include:
  • 2D NMR : HSQC and HMBC to correlate protons with carbons .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs for unambiguous assignments .
  • Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., , Table 1) .

Q. Why do some synthetic routes yield low purity, and how can this be improved?

  • Methodological Answer : Low purity often stems from:
  • Side Reactions : Unreacted starting materials (e.g., free amines) in coupling steps. Mitigate via excess acylating agent .
  • Byproducts : Hydrolysis of the pyrimidine-dione under acidic conditions. Use pH-controlled workups (pH 7–8) .
    Purity Improvement Workflow:
     Crude Product → Silica Gel Chromatography (EtOAc/Hexane) → Recrystallization (EtOH/H₂O) → Final HRMS Validation  

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